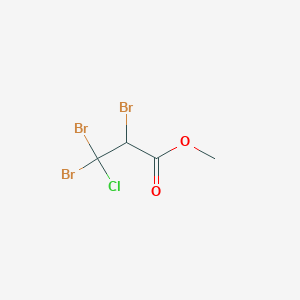
Methyl 2,3,3-tribromo-3-chloropropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,3-tribromo-3-chloropropanoate: is an organic compound with the molecular formula C4H4Br3ClO2 It is a derivative of propanoic acid, where the hydrogen atoms at positions 2, 3, and 3 are replaced by bromine atoms, and the hydrogen atom at position 3 is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3,3-tribromo-3-chloropropanoate can be synthesized through a multi-step process involving the bromination and chlorination of methyl propanoate. The typical synthetic route involves the following steps:
Bromination: Methyl propanoate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 2 and 3 positions.
Chlorination: The resulting dibromo compound is then subjected to chlorination using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3 position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,3-tribromo-3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution Reactions: New compounds with substituted functional groups.
Reduction Reactions: Alcohols or partially reduced derivatives.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 2,3,3-tribromo-3-chloropropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and chlorine atoms into other molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2,3,3-tribromo-3-chloropropanoate involves its interaction with molecular targets through its bromine and chlorine atoms. These halogen atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which can affect the compound’s overall chemical behavior.
Comparison with Similar Compounds
Methyl 2,3-dibromo-3-chloropropanoate: Similar structure but with one less bromine atom.
Methyl 2,3,3-tribromo-3-fluoropropanoate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 2,3,3-tribromo-3-iodopropanoate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: Methyl 2,3,3-tribromo-3-chloropropanoate is unique due to the presence of three bromine atoms and one chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of bromine and chlorine atoms makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
61905-34-8 |
|---|---|
Molecular Formula |
C4H4Br3ClO2 |
Molecular Weight |
359.24 g/mol |
IUPAC Name |
methyl 2,3,3-tribromo-3-chloropropanoate |
InChI |
InChI=1S/C4H4Br3ClO2/c1-10-3(9)2(5)4(6,7)8/h2H,1H3 |
InChI Key |
OADMKJSYMBUKGF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(Cl)(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















